2-Benzyloxy-2-methylpropan-1-OL

Descripción general

Descripción

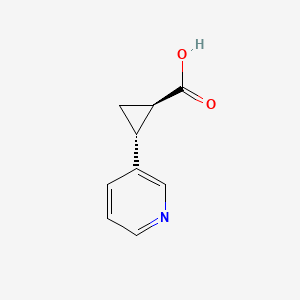

2-Benzyloxy-2-methylpropan-1-OL is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

2-Benzyloxy-1-methylpyridinium triflate, a related compound, is recognized for its ability to convert alcohols into benzyl ethers efficiently. This process, which involves warming, is significant in the field of organic chemistry for the benzylation of a wide range of alcohols, yielding good to excellent results (Poon & Dudley, 2006).

Biofuel Production

In the context of biofuel, 2-methylpropan-1-ol (isobutanol) is a leading biofuel candidate. Research involving the engineered ketol-acid reductoisomerase and alcohol dehydrogenase has shown that this compound can be produced anaerobically from glucose in Escherichia coli, achieving a 100% theoretical yield. This advancement is critical for the economic viability of biofuel production (Bastian et al., 2011).

Atmospheric Chemistry

2-Hydroxy-2-methylpropanal, closely related to 2-Benzyloxy-2-methylpropan-1-OL, is identified as a significant compound in atmospheric chemistry. It is a product of the hydroxyl radical oxidation of biogenic hydrocarbons, playing a role in forming tropospheric ozone and potentially contributing to secondary organic aerosols (Spaulding et al., 2002).

Electrochemical Studies

Studies have shown that benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, which include compounds similar to this compound, are relevant in the study of the active sites of [FeFe]-hydrogenases. These complexes provide insights into electrochemical properties significant in understanding hydrogenase enzymes (Song et al., 2012).

Solvent Effects in Electrochemical Oxidation

Research on the electrochemical oxidation of substituted benzylamines in a medium involving 2-methylpropan-2-ol has provided insights into the solvent and substituent effects on this process. The findings have implications for understanding specific and nonspecific solvent–solvent–solute interaction mechanisms in electrochemical reactions (Thirumoorthi & Elango, 2007).

Peptide Synthesis

In peptide synthesis, compounds like methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, derived from this compound, are used as building blocks. These compounds play a crucial role in the synthesis of dipeptides and have been demonstrated in the creation of model peptides (Breitenmoser et al., 2001).

Imaging and Diagnostic Applications

Hyperpolarized 2-methylpropan-2-ol has been explored as a potential contrast agent for magnetic resonance perfusion imaging. Due to its ability to freely diffuse in tissue, it offers advantages for robust and quantitative imaging in medical diagnostics (Grant et al., 2011).

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo oxidation reactions . For instance, 2-methylpropan-1-ol, a similar compound, can be oxidized with potassium dichromate (VI) in aqueous sulfuric acid to yield 2-methylpropanoic acid .

Biochemical Pathways

The oxidation process it undergoes could potentially influence various biochemical pathways, particularly those involving similar oxidation reactions .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its potential for oxidation reactions, it may influence cellular processes that involve similar reactions .

Propiedades

IUPAC Name |

2-methyl-2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHJVAJQSPVSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654734 | |

| Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91968-71-7 | |

| Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)

![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)